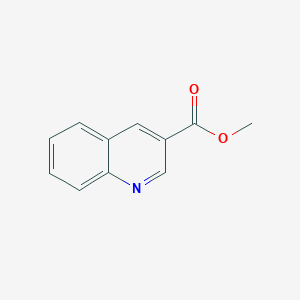

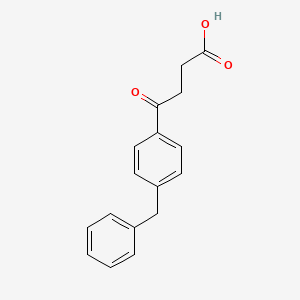

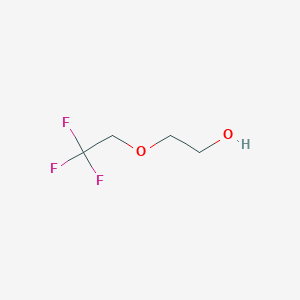

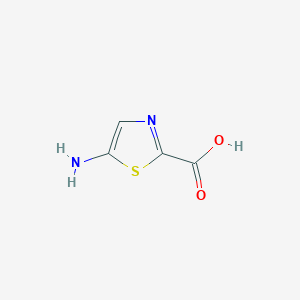

![molecular formula C15H12N2O B1295790 4-phenyl-1H-benzo[b][1,4]diazepin-2(3H)-one CAS No. 16439-95-5](/img/structure/B1295790.png)

4-phenyl-1H-benzo[b][1,4]diazepin-2(3H)-one

Overview

Description

The compound “4-phenyl-1H-benzo[b][1,4]diazepin-2(3H)-one” is a type of benzodiazepine . Benzodiazepines are a class of psychoactive drugs with varying sedative, hypnotic, anxiolytic, anticonvulsant, muscle relaxant, and amnesic properties, which are mediated by their action on gamma-aminobutyric acid (GABA) receptors in the brain .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, N-(2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-1H-pyrrole-2-carboxamide was prepared as part of a five-step sequence from pyrrol-2-carbonitrile as a key synthetic intermediate . The synthesis involved the use of 2-bromopyrrole and zinc cyanide in the presence of tetrakis (triphenylphosphine)palladium .Molecular Structure Analysis

The molecular structure of benzodiazepines, including “this compound”, typically consists of a benzene ring fused to a seven-membered diazepine ring . The specific substitutions on this basic structure give rise to a variety of compounds with different pharmacological properties .Mechanism of Action

Target of Action

The primary target of 4-Phenyl-1H-benzo[b][1,4]diazepin-2(3H)-one is the Peroxisome proliferators-activated receptor α (PPARα) . PPARα is a key regulator of fatty acid metabolism and ketogenesis .

Mode of Action

The compound interacts with PPARα, activating fatty acid uptake, accelerating fatty acid oxidation, inhibiting gluconeogenesis, and suppressing inflammation and fibrosis . This interaction results in changes in the metabolic processes regulated by PPARα.

Biochemical Pathways

The activation of PPARα by this compound affects several biochemical pathways. These include the uptake of fatty acids, the oxidation of fatty acids, the inhibition of gluconeogenesis, and the suppression of inflammation and fibrosis .

Pharmacokinetics

Studies of similar compounds suggest that they may be metabolized and excreted in a manner suitable for pharmacokinetic studies .

Result of Action

The activation of PPARα by this compound leads to changes in cellular metabolism. This includes an increase in fatty acid uptake and oxidation, a decrease in gluconeogenesis, and a reduction in inflammation and fibrosis . These changes can have significant effects on the cells and tissues in which PPARα is active.

Future Directions

The future directions for research on “4-phenyl-1H-benzo[b][1,4]diazepin-2(3H)-one” and related compounds could involve further exploration of their pharmacological properties and potential therapeutic applications . For instance, new benzodiazepine derivatives have been identified as potential agonists for peroxisome proliferator-activated receptor alpha (PPARα), a key regulator of fatty acid metabolism .

Biochemical Analysis

Biochemical Properties

4-phenyl-1H-benzo[b][1,4]diazepin-2(3H)-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it has been identified as a potential agonist for peroxisome proliferator-activated receptor α (PPARα), a key regulator of fatty acid metabolism and ketogenesis . The interaction between this compound and PPARα involves binding interactions that promote the expression of downstream genes such as carnitine palmitoyltransferase-1 α (CPT1α) . This interaction is crucial for activating fatty acid uptake, accelerating fatty acid oxidation, and inhibiting gluconeogenesis.

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with PPARα leads to the upregulation of genes involved in fatty acid metabolism . This upregulation can result in increased fatty acid oxidation and reduced lipid accumulation in cells. Additionally, this compound may impact cell signaling pathways related to inflammation and fibrosis, further influencing cellular function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. As a PPARα agonist, it binds to the receptor’s ligand-binding domain, facilitating the receptor’s activation . This activation leads to the recruitment of coactivators and the subsequent transcription of target genes. The compound’s binding interactions are stabilized by π-π stacking and hydrogen bonding interactions, ensuring a stable complex with PPARα . These interactions are essential for the compound’s efficacy in modulating gene expression and metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for prolonged observation of its effects . Degradation over time can lead to reduced efficacy and altered cellular responses. Long-term studies in vitro and in vivo have provided insights into the compound’s sustained impact on cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively modulates fatty acid metabolism and reduces lipid accumulation . Higher doses may lead to toxic or adverse effects, including potential liver toxicity and disrupted metabolic homeostasis. Threshold effects have been observed, indicating that the compound’s efficacy and safety are dose-dependent. Careful dosage optimization is essential for maximizing therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. As a PPARα agonist, it influences pathways related to fatty acid uptake, oxidation, and gluconeogenesis . The compound interacts with enzymes such as CPT1α, which plays a crucial role in fatty acid oxidation. Additionally, it may affect metabolic flux and metabolite levels, contributing to overall metabolic regulation. Understanding these pathways is vital for elucidating the compound’s role in metabolic processes and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. The compound interacts with transporters and binding proteins that facilitate its cellular uptake and distribution . These interactions influence the compound’s localization and accumulation in specific tissues, impacting its efficacy and potential side effects. Studies have shown that the compound can accumulate in liver and adipose tissues, where it exerts its metabolic effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . For instance, its interaction with PPARα occurs in the nucleus, where it modulates gene expression. Understanding the subcellular localization of the compound provides insights into its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name |

4-phenyl-1,3-dihydro-1,5-benzodiazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O/c18-15-10-14(11-6-2-1-3-7-11)16-12-8-4-5-9-13(12)17-15/h1-9H,10H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRZDVYZVEYALFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NC2=CC=CC=C2NC1=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70936943 | |

| Record name | 4-Phenyl-3H-1,5-benzodiazepin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70936943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16439-95-5 | |

| Record name | 1,3-Dihydro-4-phenyl-2H-1,5-benzodiazepin-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016439955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Phenyl-3H-1,5-benzodiazepin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70936943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Dihydro-4-phenyl-2H-1,5-benzodiazepin-2-one | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MZ8TV7UT3E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What was the rationale behind designing and synthesizing 4-phenyl-1H-benzo[b][1,4]diazepin-2(3H)-one derivatives?

A1: Researchers hypothesized that increasing ligand flexibility could be a strategy to accommodate protein mobility in drug design []. Building upon their previous work with 2-phenyl-4-quinolones, they synthesized this compound derivatives, aiming for increased flexibility compared to the parent compound. This approach aimed to explore the impact of enhanced ligand flexibility on biological activity.

Q2: Did the this compound derivatives exhibit the expected anticancer activity?

A2: Contrary to expectations, the majority of the synthesized this compound derivatives showed limited cytotoxicity in initial screenings []. Only a small subset (compounds 7-4, 7-5, 7-9, 7-15, 7-16, 7-20, and 7-27) displayed potency against the HL-60 leukemia cell line.

Q3: Despite the limited anticancer activity, were any other biological activities discovered for these compounds?

A3: Yes, through random screening, compound 7-4, a this compound derivative, was found to possess anti-inflammatory properties []. Specifically, it inhibited the production of superoxide anions induced by the chemotactic peptide fMLP. This inhibition was linked to a mechanism involving protein kinase A (PKA) activation and subsequent modulation of cAMP levels.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

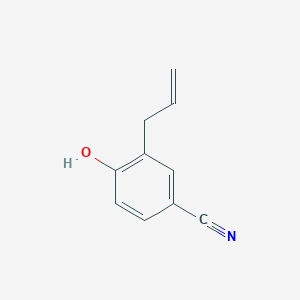

![Ethyl [(4-Chlorophenyl)thio]acetate](/img/structure/B1295721.png)